molecular formula C19H37NO2 B12568724 2-(Piperidin-1-YL)ethyl dodecanoate CAS No. 191402-39-8

2-(Piperidin-1-YL)ethyl dodecanoate

Cat. No.: B12568724
CAS No.: 191402-39-8
M. Wt: 311.5 g/mol
InChI Key: FTWDXELUVTYQOT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-YL)ethyl dodecanoate is an organic compound that features a piperidine ring attached to an ethyl dodecanoate moiety. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The dodecanoate part of the molecule is a fatty acid ester, which is often found in natural fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)ethyl dodecanoate typically involves the reaction of piperidine with ethyl dodecanoate under controlled conditions. One common method is to use a base-catalyzed esterification reaction, where piperidine acts as a nucleophile attacking the carbonyl carbon of ethyl dodecanoate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sodium or potassium hydroxide can further enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)ethyl dodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-YL)ethyl dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)ethyl dodecanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-YL)ethyl dodecanoate is unique due to the combination of the piperidine ring and the dodecanoate ester, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

191402-39-8

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl dodecanoate

InChI

InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-11-14-19(21)22-18-17-20-15-12-10-13-16-20/h2-18H2,1H3

InChI Key

FTWDXELUVTYQOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN1CCCCC1

Origin of Product

United States

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